sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate
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Overview
Description
Sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate, also known as Acid Yellow 199, is a synthetic azo dye. It is characterized by its bright orange color and is soluble in water. This compound is primarily used in the dyeing of nylon and other fibers, as well as for wool dyeing .
Preparation Methods
The synthesis of sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate involves the diazotization of 4-aminophenylamine-3-nitrobenzenesulfonic acid followed by coupling with m-cresol . The reaction conditions typically include maintaining a low temperature (around 5°C) during the diazotization process to ensure the stability of the diazonium salt. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator in titrations.
Biology: The compound is used in staining techniques for biological specimens, helping to visualize cellular components under a microscope.
Medicine: Research is ongoing into its potential use in medical diagnostics and treatments, particularly in the field of cancer research.
Industry: Beyond its use in textiles, the compound is also used in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate involves its interaction with various molecular targets. The azo bond in the compound can undergo reduction, leading to the formation of aromatic amines, which can interact with cellular components. The compound’s sulfonate group allows it to bind to proteins and other macromolecules, affecting their function and structure .
Comparison with Similar Compounds
Sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate is unique due to its specific structure and properties. Similar compounds include:
Acid Yellow 17: Another azo dye with similar applications but different chemical properties.
Acid Orange 7: A related compound used in similar industrial applications but with different color properties.
Acid Red 88: Another azo dye with distinct chemical and physical properties.
These compounds share some similarities in their applications and chemical reactions but differ in their specific structures and resulting properties.
Properties
Molecular Formula |
C19H15N4NaO6S |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C19H16N4O6S.Na/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26;/h2-11,20,24H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
JXRBVOFBCVPZOV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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